ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,4-d]pyridazine core
Preparation Methods
The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-methoxyphenyl and 2-propylpentanamido groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with similar compounds such as:
Ethyl 3-amino-4-pyrazolecarboxylate: Another compound with a similar core structure but different functional groups.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares the methoxyphenyl group but has a different overall structure and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Biological Activity
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 61292-90-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,4-d]pyridazine core, which is known for its diverse biological properties. The presence of the methoxyphenyl and propylpentanamido groups enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₄S |
Molecular Weight | 359.46 g/mol |
Density | 1.15 g/cm³ |
Boiling Point | 128ºC |
Flash Point | 125.4ºC |
The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. These targets may include:
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, modulating their activity and influencing cellular responses.
Research indicates that the compound exhibits potential anticancer and antimicrobial properties by disrupting cellular processes in target organisms or cells .
Anticancer Properties
Recent studies have shown that this compound possesses significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 12 µM
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
This antimicrobial activity is attributed to the structural features that allow it to disrupt bacterial cell membranes and inhibit essential metabolic functions .
Case Studies
-
Case Study on Cancer Cell Lines :
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis markers such as caspase activation. -
Antimicrobial Efficacy :
In another study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent against resistant strains.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-5-8-15(9-6-2)21(28)25-22-19-18(14-33-22)20(24(30)32-7-3)26-27(23(19)29)16-10-12-17(31-4)13-11-16/h10-15H,5-9H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVSNTPXRAFGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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